molecular formula C27H26ClN3O4 B250872 Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate

Cat. No. B250872
M. Wt: 492 g/mol
InChI Key: LZTCZSILIKXKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate, also known as DCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of mood, motivation, and reward. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has also been found to have antipsychotic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate is not fully understood, but it is believed to involve the modulation of dopamine signaling pathways in the brain. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has been shown to act as a partial agonist at dopamine D3 receptors, which may contribute to its antidepressant and antipsychotic effects. It may also interact with other neurotransmitter systems, such as serotonin and glutamate, to produce its effects.
Biochemical and Physiological Effects:
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has been found to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive function and reward processing. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has several advantages for use in lab experiments. It has a high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has been found to have off-target effects at high concentrations, which may complicate the interpretation of results. Additionally, the effects of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate. One potential avenue is the development of new drugs based on the structure of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate that have improved pharmacological properties. Another direction is the investigation of the role of dopamine D3 receptors in the pathophysiology of psychiatric disorders, such as schizophrenia and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate and to determine its potential therapeutic applications in humans.
Conclusion:
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate is a chemical compound that has shown promise for its potential applications in scientific research. It has a high affinity for dopamine D3 receptors and has been found to have antidepressant and antipsychotic-like effects in animal models. While there are some limitations to its use, Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has several advantages for use in lab experiments and has several potential future directions for research.

Synthesis Methods

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 4-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid ethyl ester. The final product is obtained through purification and characterization using various analytical techniques.

properties

Molecular Formula

C27H26ClN3O4

Molecular Weight

492 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C27H26ClN3O4/c1-2-35-27(34)21-10-13-24(23(18-21)29-25(32)19-8-11-22(28)12-9-19)30-14-16-31(17-15-30)26(33)20-6-4-3-5-7-20/h3-13,18H,2,14-17H2,1H3,(H,29,32)

InChI Key

LZTCZSILIKXKKA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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